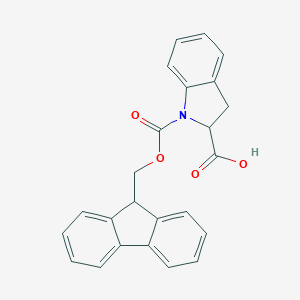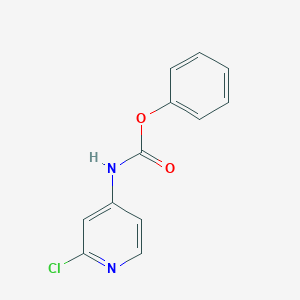![molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4](/img/structure/B180966.png)
2-[(E)-2-quinolin-4-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-quinolin-4-ylethenyl]aniline, also known as QEA, is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. QEA is a derivative of aniline and quinoline, which are both aromatic organic compounds commonly used in the synthesis of various chemical compounds. The aim of
作用機序
The exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline is not well understood. However, studies have suggested that 2-[(E)-2-quinolin-4-ylethenyl]aniline may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
生化学的および生理学的効果
2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit various biochemical and physiological effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline is a stable and easily synthesized compound that can be obtained in high purity. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit low toxicity and good solubility in various solvents. However, 2-[(E)-2-quinolin-4-ylethenyl]aniline has some limitations for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline has poor water solubility, which may limit its use in certain applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline also has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline. One potential direction is to investigate the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline in combination with other drugs or therapies for the treatment of cancer or inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-[(E)-2-quinolin-4-ylethenyl]aniline is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline, including its potential use as a therapeutic agent for neurodegenerative diseases and its use in combination with other drugs or therapies for the treatment of cancer or inflammation.
合成法
The synthesis of 2-[(E)-2-quinolin-4-ylethenyl]aniline involves the reaction of 2-aminoaniline and 2-quinolinecarboxaldehyde in the presence of a catalyst under appropriate conditions. The reaction results in the formation of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a yellow crystalline solid with a molecular weight of 283.34 g/mol. The purity of 2-[(E)-2-quinolin-4-ylethenyl]aniline can be improved by recrystallization or column chromatography.
科学的研究の応用
2-[(E)-2-quinolin-4-ylethenyl]aniline has been used in various scientific research studies due to its potential therapeutic applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
53-97-4 |
|---|---|
製品名 |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
InChIキー |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




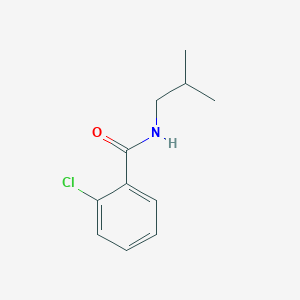
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
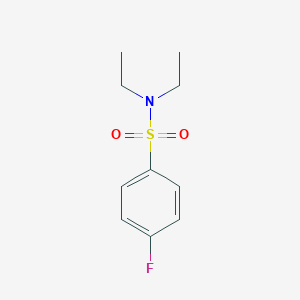
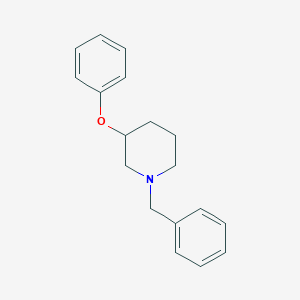
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

